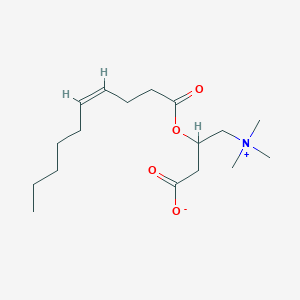
cis-4-Decenoylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Decenoylcarnitine: is a monounsaturated acylcarnitine with the molecular formula C17H31NO4. It is an ester of carnitine and cis-4-decenoic acid. Acylcarnitines, including this compound, play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-decenoylcarnitine typically involves the esterification of cis-4-decenoic acid with carnitine. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: cis-4-Decenoylcarnitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the molecule to a single bond, forming saturated acylcarnitines.
Substitution: The ester bond in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated acylcarnitines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-4-Decenoylcarnitine is used as a model compound in studies related to fatty acid metabolism and energy production. It helps in understanding the role of acylcarnitines in cellular processes .
Biology: In biological research, this compound is used to study its effects on mitochondrial function and its role in metabolic disorders. It is also used in metabolomic studies to identify biomarkers for various diseases .
Medicine: this compound has potential therapeutic applications in the treatment of metabolic disorders such as fatty acid oxidation disorders. It is also being investigated for its role in modulating gut microbiota and its potential benefits in neonatal health .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at improving metabolic health .
Wirkmechanismus
cis-4-Decenoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process involves the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell. The compound interacts with various enzymes and transport proteins involved in fatty acid metabolism, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT) .
Vergleich Mit ähnlichen Verbindungen
- cis-5-Tetradecenoylcarnitine
- 3,5-Tetradecadiencarnitine
- 9-Decenoylcarnitine
- O-Decanoyl-L-carnitine
- L-Octanoylcarnitine
- Dodecanoylcarnitine
Comparison: cis-4-Decenoylcarnitine is unique due to its specific structure and the position of the double bond, which influences its reactivity and biological activity. Compared to other acylcarnitines, it has distinct effects on mitochondrial function and fatty acid metabolism. Its role in modulating gut microbiota and potential therapeutic applications also set it apart from similar compounds .
Eigenschaften
Molekularformel |
C17H31NO4 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-[(Z)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9- |
InChI-Schlüssel |
OQWOHRPOYAVIOK-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCC/C=C\CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
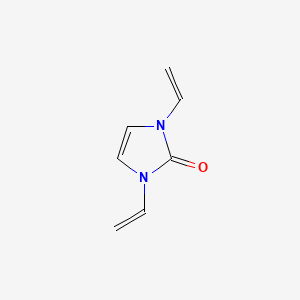

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
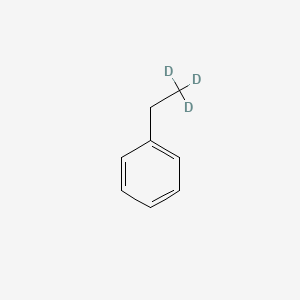
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
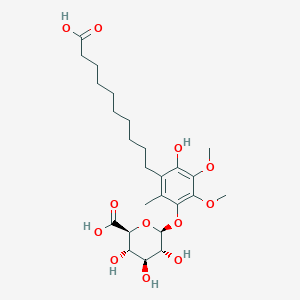
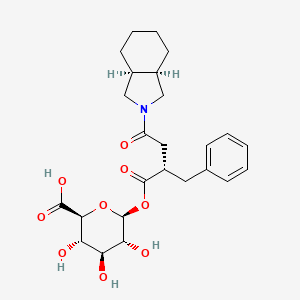
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
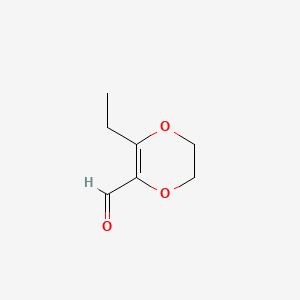
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)
